molecular formula C12H17Cl2NO3S B2557265 4,5-dichloro-N-(3-ethoxypropyl)-2-methylbenzenesulfonamide CAS No. 898645-89-1

4,5-dichloro-N-(3-ethoxypropyl)-2-methylbenzenesulfonamide

Cat. No.: B2557265
CAS No.: 898645-89-1
M. Wt: 326.23
InChI Key: IDIDUAKIYFKLIQ-UHFFFAOYSA-N
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Description

4,5-dichloro-N-(3-ethoxypropyl)-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of two chlorine atoms, an ethoxypropyl group, and a methyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-(3-ethoxypropyl)-2-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4,5-dichloro-2-methylbenzenesulfonyl chloride and 3-ethoxypropylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.

    Procedure: The 4,5-dichloro-2-methylbenzenesulfonyl chloride is dissolved in the solvent, and the 3-ethoxypropylamine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

    Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant flow rates) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-N-(3-ethoxypropyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

4,5-dichloro-N-(3-ethoxypropyl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.

    Biological Studies: It serves as a tool compound to study the effects of sulfonamides on biological systems, including enzyme inhibition and protein binding.

    Industrial Chemistry: It is utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-(3-ethoxypropyl)-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The chlorine atoms and ethoxypropyl group may enhance binding affinity and specificity for the target.

Comparison with Similar Compounds

Similar Compounds

    4,5-dichloro-2-methylbenzenesulfonamide: Lacks the ethoxypropyl group, which may affect its solubility and biological activity.

    N-(3-ethoxypropyl)-2-methylbenzenesulfonamide: Lacks the chlorine atoms, which may influence its reactivity and binding properties.

Uniqueness

4,5-dichloro-N-(3-ethoxypropyl)-2-methylbenzenesulfonamide is unique due to the presence of both chlorine atoms and the ethoxypropyl group, which confer distinct chemical and biological properties. These structural features may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

4,5-dichloro-N-(3-ethoxypropyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO3S/c1-3-18-6-4-5-15-19(16,17)12-8-11(14)10(13)7-9(12)2/h7-8,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIDUAKIYFKLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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